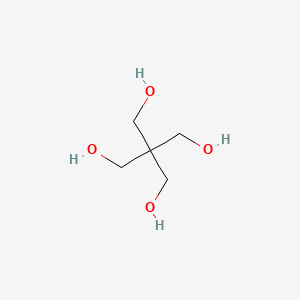
Pentaerythritol
Cat. No. B568753
Key on ui cas rn:
334974-06-0
M. Wt: 137.139
InChI Key: WXZMFSXDPGVJKK-HOSYLAQJSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05612299
Procedure details


Di-pentaerythritol is a polyhydric alcohol which is chemically (2,2,-[oxy bis (methylene)]-bis[2(hydroxymethyl) 1)-1,3-propane diol]), or (HOCH2)3CCH2OCH2C(CH2OH)3. It is obtained as a by-product in the manufacture of pentaerythritol, chemically C(CH2OH)4, and it is separated by fractional crystallization.
[Compound]
Name
Di-pentaerythritol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C(O)CCO.[C:6]([CH2:13][O:14]CC(CO)(CO)CO)([CH2:11][OH:12])([CH2:9][OH:10])[CH2:7][OH:8]>>[C:6]([CH2:13][OH:14])([CH2:11][OH:12])([CH2:9][OH:10])[CH2:7][OH:8]
|
Inputs


Step One
[Compound]
|
Name
|
Di-pentaerythritol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
polyhydric alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCO)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(CO)(CO)COCC(CO)(CO)CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CO)(CO)(CO)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05612299
Procedure details


Di-pentaerythritol is a polyhydric alcohol which is chemically (2,2,-[oxy bis (methylene)]-bis[2(hydroxymethyl) 1)-1,3-propane diol]), or (HOCH2)3CCH2OCH2C(CH2OH)3. It is obtained as a by-product in the manufacture of pentaerythritol, chemically C(CH2OH)4, and it is separated by fractional crystallization.
[Compound]
Name
Di-pentaerythritol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C(O)CCO.[C:6]([CH2:13][O:14]CC(CO)(CO)CO)([CH2:11][OH:12])([CH2:9][OH:10])[CH2:7][OH:8]>>[C:6]([CH2:13][OH:14])([CH2:11][OH:12])([CH2:9][OH:10])[CH2:7][OH:8]
|
Inputs


Step One
[Compound]
|
Name
|
Di-pentaerythritol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
polyhydric alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCO)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(CO)(CO)COCC(CO)(CO)CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CO)(CO)(CO)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05612299
Procedure details


Di-pentaerythritol is a polyhydric alcohol which is chemically (2,2,-[oxy bis (methylene)]-bis[2(hydroxymethyl) 1)-1,3-propane diol]), or (HOCH2)3CCH2OCH2C(CH2OH)3. It is obtained as a by-product in the manufacture of pentaerythritol, chemically C(CH2OH)4, and it is separated by fractional crystallization.
[Compound]
Name
Di-pentaerythritol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C(O)CCO.[C:6]([CH2:13][O:14]CC(CO)(CO)CO)([CH2:11][OH:12])([CH2:9][OH:10])[CH2:7][OH:8]>>[C:6]([CH2:13][OH:14])([CH2:11][OH:12])([CH2:9][OH:10])[CH2:7][OH:8]
|
Inputs


Step One
[Compound]
|
Name
|
Di-pentaerythritol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
polyhydric alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCO)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(CO)(CO)COCC(CO)(CO)CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CO)(CO)(CO)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

